![molecular formula C23H24O3 B12555956 4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) CAS No. 189310-02-9](/img/structure/B12555956.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Halogenated phenols and other substituted products.
科学的研究の応用
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties may also play a role in its biological effects.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the hydroxyphenyl group.
Bisphenol A: Another bisphenol compound with different substituents on the phenol rings.
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is unique due to the presence of the hydroxyphenyl group, which imparts different chemical and biological properties compared to other bisphenol compounds. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
189310-02-9 |
|---|---|
分子式 |
C23H24O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
4-[(4-hydroxy-2,6-dimethylphenyl)-(2-hydroxyphenyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-17(24)10-14(2)21(13)23(19-7-5-6-8-20(19)26)22-15(3)11-18(25)12-16(22)4/h5-12,23-26H,1-4H3 |
InChIキー |
HGVQSFAQDJSIES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(C2=CC=CC=C2O)C3=C(C=C(C=C3C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




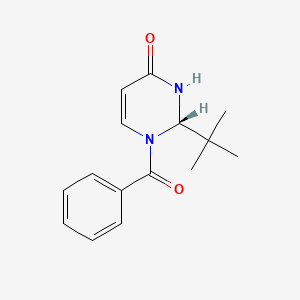
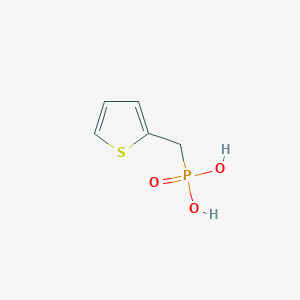
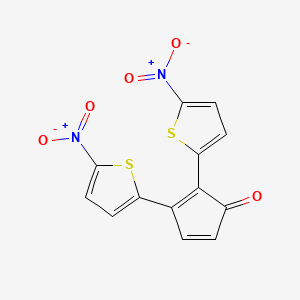
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
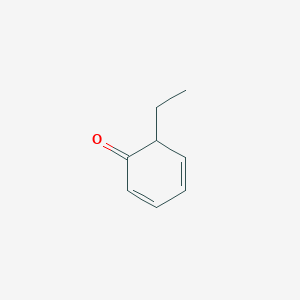
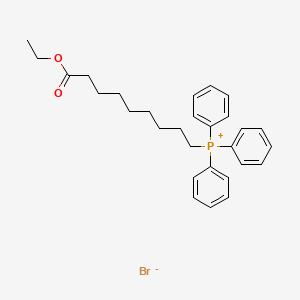
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)

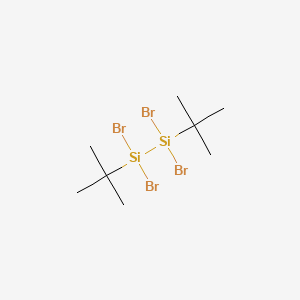
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

